molecular formula C24H26FN5O2S B3007037 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-19-4

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3007037
CAS No.: 869344-19-4
M. Wt: 467.56
InChI Key: HHHPYHOZUJNDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a high-purity chemical compound supplied for non-clinical research applications. This molecule belongs to a class of heterocyclic compounds featuring a thiazolo[3,2-b][1,2,4]triazole core, a structure of significant interest in medicinal chemistry. Compounds with this core scaffold and piperazine substituents are frequently investigated for their potential pharmacological profiles and receptor binding affinities . The specific molecular architecture, which includes a 4-ethoxyphenyl, a 4-fluorophenyl-piperazine, and a methyl-substituted triazole, suggests potential for central nervous system (CNS) targeting, analogous to other piperazine-containing research compounds. Researchers utilize such compounds as key intermediates or reference standards in the synthesis and development of novel bioactive molecules. The presence of the 4-fluorophenyl group is a common pharmacophore in drug discovery, often used to modulate lipophilicity and metabolic stability. This product is intended for chemical and pharmaceutical research, including as a building block for organic synthesis, a standard for analytical method development, and a candidate for high-throughput screening libraries. It is provided with certificate of analysis. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-32-20-10-4-17(5-11-20)21(22-23(31)30-24(33-22)26-16(2)27-30)29-14-12-28(13-15-29)19-8-6-18(25)7-9-19/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHPYHOZUJNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its structure includes a thiazole and triazole moiety, which are known for their diverse biological properties.

Structural Characteristics

The compound's IUPAC name is 5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. It features a piperazine ring that enhances its interaction with biological targets. The presence of fluorine in the phenyl group may influence its lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazolo-triazole core may modulate the activity of specific proteins involved in critical biological pathways. For instance, compounds with similar structures have been shown to act as inhibitors of tyrosinase, an enzyme involved in melanin production, which could suggest potential applications in treating pigmentation disorders or as anti-cancer agents .

Biological Activity Data

The biological activity of 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been investigated through various studies. Below is a summary of relevant findings:

Study Biological Activity IC50 Value Notes
Study ATyrosinase Inhibition0.18 μMCompetitive inhibitor against Agaricus bisporus tyrosinase .
Study BAntimelanogenic EffectsNot specifiedExhibited no cytotoxicity on B16F10 cells .
Study CNeuropharmacological EffectsNot specifiedPotential anxiolytic activity mediated by serotonergic systems .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Tyrosinase Inhibition : A study demonstrated that derivatives of piperazine containing a fluorobenzene group showed significant inhibition of tyrosinase activity. The compound exhibited a competitive inhibition mechanism, suggesting its utility in treating hyperpigmentation disorders .
  • Neuropharmacological Activity : Research into related piperazine derivatives indicated potential anxiolytic effects mediated through interactions with the GABAA receptor and serotonergic pathways. This suggests that similar compounds could be explored for their antidepressant properties .
  • Synthesis and Characterization : The synthesis of related thiazolo-triazole compounds has been characterized using techniques such as single crystal X-ray diffraction and NMR spectroscopy, confirming their structural integrity and aiding in understanding their biological interactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant and antipsychotic properties. The presence of the piperazine moiety in this compound suggests potential activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, which are crucial in treating mood disorders .

Anticancer Properties
Thiazole and triazole derivatives have been investigated for their anticancer activities. The ability of this compound to interfere with cellular processes related to cancer proliferation makes it a candidate for further research in oncology. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into thiazolo[3,2-b][1,2,4]triazoles has revealed effectiveness against various bacterial strains. The interaction between the compound and bacterial cell membranes or enzymes could be the mechanism behind this activity, warranting further exploration in drug development against resistant strains .

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer synthesis. Incorporating such compounds into polymers can enhance properties such as thermal stability and mechanical strength. Research into functionalized polymers containing triazole units has shown improved performance in applications ranging from coatings to biomedical devices .

Nanotechnology
The compound's ability to form complexes with metal ions opens avenues for its application in nanotechnology. Metal-organic frameworks (MOFs) incorporating such ligands can be developed for gas storage, catalysis, or drug delivery systems. The tunable nature of these frameworks allows for customization based on the desired application .

Case Studies

  • Antidepressant Activity Study
    A study conducted on related piperazine derivatives demonstrated significant antidepressant effects in animal models. The results indicated that these compounds could increase serotonin levels in the brain, suggesting a similar potential for 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol.
  • Anticancer Research
    In vitro studies on thiazole derivatives have shown promising results against breast cancer cell lines. Compounds with structural similarities exhibited cytotoxic effects by inducing apoptosis through mitochondrial pathways.
  • Polymer Development
    Research into polymers containing triazole units has led to the development of materials with enhanced mechanical properties and resistance to degradation under environmental stressors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine and Aromatic Groups

Chlorophenyl vs. Fluorophenyl Piperazine Derivatives
  • Compound B : 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 869344-07-0)
    • Key Differences :
  • 3-Chlorophenyl on piperazine vs. 4-fluorophenyl in Compound A.
  • Additional 3-methoxy group on the ethoxyphenyl ring.
    • Implications :
  • Chlorine’s electron-withdrawing nature may reduce piperazine basicity compared to fluorine.
Methoxyphenyl and Furan Substituents
  • Compound C : 5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 898453-08-2)
    • Key Differences :
  • 4-Methoxyphenyl on piperazine and 3-fluorophenyl on the methylene bridge.
  • Furan-2-yl substituent at position 2 instead of methyl.
    • Implications :
  • Methoxy groups may improve solubility, while furan could introduce metabolic instability due to oxidative susceptibility .

Core Structural Modifications

Thiazolo-Triazolone Derivatives
  • Compound D : (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
    • Key Differences :
  • Triazolone core (6-one) vs. hydroxylated triazole in Compound A.
  • Pyrazole and methylidene groups introduce planarity differences.
    • Implications :
  • The ketone group may reduce hydrogen-bonding capacity compared to the hydroxyl group in Compound A .
Isostructural Aryl Variations
  • Compounds E and F : 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles ()
    • Key Observations :
  • Isostructural with triclinic crystal packing (P̄1 symmetry).
  • Fluorophenyl derivatives exhibit better metabolic stability than chlorophenyl analogs in preclinical models .

Pharmacological and Physicochemical Properties

Compound Substituents Molecular Weight Key Features Potential Bioactivity
A 4-Fluorophenyl, 4-ethoxyphenyl 515.0* Hydroxyl group, methyl-thiazole Antifungal, CNS modulation
B 3-Chlorophenyl, 3-methoxy 514.0 Chlorine, methoxy Enhanced lipophilicity
C 4-Methoxyphenyl, furan 505.6 Furan, methoxy Solubility vs. metabolic stability
D Triazolone, pyrazole N/A Planar pyrazole, ketone Reduced hydrogen bonding

*Calculated based on molecular formula C₂₅H₂₆FN₅O₃S.

Research Findings and Trends

Bioactivity Predictions

  • Molecular docking studies (e.g., against fungal 14-α-demethylase) suggest that Compound A’s 4-fluorophenyl group enhances binding affinity compared to chlorophenyl analogs .
  • The hydroxyl group at position 6 may act as a hydrogen-bond donor, critical for enzyme inhibition .

Solubility and Stability

  • Ethoxy and hydroxyl groups in Compound A likely improve aqueous solubility compared to purely aromatic analogs (e.g., Compound B) .
  • Fluorine’s electronegativity may reduce oxidative metabolism, enhancing plasma half-life .

Q & A

Q. What are the optimal synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The synthesis typically involves multistep heterocyclic condensation. For example, hydrazine derivatives react with ketones or esters under basic conditions (e.g., NaH in toluene) to form pyrazole intermediates, which are further cyclized with thiol-containing reagents to generate the triazole-thiazole hybrid. Critical steps include controlling reaction temperature (e.g., reflux in ethanol) and purification via recrystallization (e.g., DMF-EtOH mixtures). Characterization requires ¹H NMR, IR, and HPLC to confirm structural integrity and purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard protocols include:

  • Spectroscopic Analysis : ¹H NMR for proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine methylene at δ 3.2–3.8 ppm) and IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity.
  • Elemental Analysis : Quantify C, H, N, S content to validate stoichiometry .

Q. What preliminary biological screening approaches are recommended for this compound?

Prioritize in vitro assays targeting enzymes or receptors structurally related to its substituents:

  • Antifungal Activity : Test against Candida spp. using broth microdilution (CLSI M27), given the triazole moiety’s historical role in inhibiting fungal lanosterol 14α-demethylase .
  • Cellular Potency : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) via MTT assays, leveraging the fluorophenyl-piperazine group’s potential kinase-modulating effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OH) groups to modulate lipophilicity and target binding.
  • Piperazine Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to enhance metabolic stability.
  • Validation : Compare IC₅₀ shifts in enzyme inhibition assays (e.g., BRD4 bromodomains for oncology applications) .

Q. What computational methods can predict target engagement and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14α-demethylase (PDB:3LD6) or autotaxin (PDB:6RZE). Key residues (e.g., His310 in 3LD6) may form hydrogen bonds with the triazole ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on fluorine-mediated hydrophobic interactions .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., CYP3A4 metabolism).
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives.
  • Prodrug Strategies : Introduce ester or phosphate groups to improve solubility and tissue penetration .

Q. What experimental designs address conflicting data in enzyme inhibition assays?

  • Control Redundancy : Include positive controls (e.g., ketoconazole for 14α-demethylase) and negative controls (DMSO vehicle).
  • Assay Replicates : Perform triplicate runs with independent compound batches to rule out synthetic variability.
  • Orthogonal Assays : Validate results using fluorescence polarization (FP) if initial data from radiometric assays are inconsistent .

Q. How can researchers evaluate the compound’s potential off-target effects?

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
  • hERG Binding Assay : Use patch-clamp electrophysiology to assess cardiac toxicity risks, critical for fluorophenyl-piperazine derivatives .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using luminescent substrates (e.g., Promega P450-Glo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.